molecular formula C27H25FN4O3 B299755 N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide

N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide

Cat. No. B299755
M. Wt: 472.5 g/mol
InChI Key: YDYYQWTXJMYQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in cancer cells, leading to cell death. It has also been found to have an effect on the mitochondrial function of cancer cells.
Biochemical and Physiological Effects:
N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and have a neuroprotective effect. It has also been found to have an effect on the expression of certain genes and proteins in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide in lab experiments include its potential as a treatment for various diseases and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide. These include further studies on its mechanism of action, its potential as a treatment for Alzheimer's disease, and its application in drug delivery systems. Additionally, research could be done on its potential as a treatment for other diseases such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide involves the reaction between 4-fluoroaniline, isatin, and ethyl acetoacetate. The reaction is catalyzed by acetic acid and the product is purified through recrystallization. The yield of the synthesis process is reported to be around 70%.

Scientific Research Applications

N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide has been studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

Product Name

N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

IUPAC Name

N,N-diethyl-2-[3-(4-fluorophenyl)-2//',4-dioxospiro[1H-quinazoline-2,3//'-indole]-1//'-yl]acetamide

InChI

InChI=1S/C27H25FN4O3/c1-3-30(4-2)24(33)17-31-23-12-8-6-10-21(23)27(26(31)35)29-22-11-7-5-9-20(22)25(34)32(27)19-15-13-18(28)14-16-19/h5-16,29H,3-4,17H2,1-2H3

InChI Key

YDYYQWTXJMYQJY-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

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